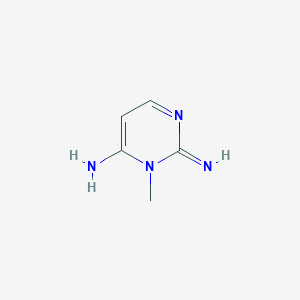
2-Imino-3-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imino-3-methylpyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-3-methylpyrimidin-4-amine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of 4,4-dimethoxyl-2-butanone with cyanoacetamide in the presence of ammonium acetate and acetic acid as catalysts . This reaction proceeds through a series of steps, including cyclization and hydrolysis, to yield the desired compound.
Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes. The use of “one-pot” methods, where multiple reaction steps are combined into a single process, is favored for its efficiency and cost-effectiveness . These methods ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Imino-3-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Imino-3-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: Its derivatives are used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Imino-3-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a β-glucuronidase inhibitor, it binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to therapeutic effects in conditions where β-glucuronidase activity is detrimental . The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in medicinal chemistry .
Comparison with Similar Compounds
2-Amino-4-methylpyrimidine: This compound shares a similar pyrimidine core but differs in its functional groups.
2-Amino-3-methylpyridine: Another related compound with a pyridine ring instead of a pyrimidine ring.
Uniqueness: 2-Imino-3-methylpyrimidin-4-amine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a β-glucuronidase inhibitor sets it apart from other similar compounds .
Properties
Molecular Formula |
C5H8N4 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
2-imino-3-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H8N4/c1-9-4(6)2-3-8-5(9)7/h2-3,7H,6H2,1H3 |
InChI Key |
NECCRODTBWKIOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=NC1=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















